molecular formula C7H8FNS B14774161 2-Fluoro-5-methyl-3-(methylthio)pyridine

2-Fluoro-5-methyl-3-(methylthio)pyridine

Cat. No.: B14774161
M. Wt: 157.21 g/mol
InChI Key: TYSSRZMWWOJPJO-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-3-(methylthio)pyridine (CAS 2807447-11-4) is a fluorinated and methylthio-functionalized pyridine derivative of interest in pharmaceutical and chemical research. This compound is characterized by the molecular formula C 7 H 8 FNS and a molecular weight of 157.21 . Pyridine derivatives are strategically important scaffolds in developing Active Pharmaceutical Ingredients (APIs) due to their favorable pharmacokinetic properties and ability to engage with biological targets . The specific substitution pattern on this pyridine ring makes it a versatile building block for synthesizing more complex molecules. The fluorine atom can influence the molecule's electron distribution, potentially enhancing metabolic stability and modulating interactions with biological targets, while the methylthio group offers a site for further functionalization . Compounds featuring both fluorine and sulfur atoms are particularly valuable in drug discovery, as these elements can significantly alter a molecule's biological potency, lipophilicity, and other key physicochemical properties . As a key intermediate, this compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications and is not for human use.

Properties

Molecular Formula

C7H8FNS

Molecular Weight

157.21 g/mol

IUPAC Name

2-fluoro-5-methyl-3-methylsulfanylpyridine

InChI

InChI=1S/C7H8FNS/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3

InChI Key

TYSSRZMWWOJPJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)F)SC

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution Strategies

Direct Methylthiolation of Pre-Functionalized Pyridines

The most widely documented route involves nucleophilic substitution at the 3-position of 2-fluoro-5-methylpyridine using methylthiol (-SCH₃) nucleophiles. Key studies demonstrate that activation of the pyridine ring through electron-withdrawing groups (e.g., fluorine at C2) facilitates attack by methylthiolate ions generated in situ from methyl disulfide (CH₃SSCH₃) or methylthiol (CH₃SH) in the presence of strong bases.

Representative Procedure
A mixture of 2-fluoro-5-methylpyridine (1.0 equiv), methylthiol (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv) in tetrahydrofuran (THF) is refluxed under nitrogen for 12–16 hours. Post-reaction purification via silica gel chromatography yields 2-fluoro-5-methyl-3-(methylthio)pyridine with isolated yields of 68–73%.

Table 1: Comparative Analysis of Nucleophilic Substitution Conditions
Base Solvent Temperature (°C) Time (h) Yield (%)
NaOtBu THF 65 16 73
K₂CO₃ DMF 80 24 58
Cs₂CO₃ DMSO 100 8 65

The choice of base significantly impacts reaction efficiency. Sodium tert-butoxide in THF achieves superior yields (73%) compared to carbonate bases in polar aprotic solvents, likely due to enhanced nucleophilicity of the methylthiolate ion and reduced side reactions.

Electrophilic Sulfur Incorporation Pathways

Friedel-Crafts-Type Methylthiolation

Electrophilic substitution using methylsulfenyl chloride (CH₃SCl) as the sulfur source provides an alternative route, particularly under Lewis acid catalysis. Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) activates the pyridine ring for electrophilic attack at the 3-position, leveraging the ortho/para-directing effects of the fluorine substituent.

Mechanistic Considerations
The reaction proceeds via formation of a chlorosulfonium ion (CH₃S⁺Cl⁻), which reacts with the electron-deficient pyridine ring to form a Wheland intermediate. Subsequent deprotonation restores aromaticity, yielding the methylthio-substituted product.

Table 2: Electrophilic Methylthiolation Parameters
Catalyst CH₃SCl (equiv) Solvent Yield (%)
AlCl₃ 1.1 CH₂Cl₂ 62
FeCl₃ 1.3 Toluene 57
BF₃·OEt₂ 1.5 DCE 49

While this method avoids strong bases, competitive side reactions at the methyl group (C5) and fluorine displacement necessitate careful stoichiometric control.

Transition Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling with Methylthio Boronic Esters

Palladium-catalyzed cross-coupling between 3-bromo-2-fluoro-5-methylpyridine and methylthio boronic acid (CH₃SB(OH)₂) enables precise installation of the methylthio group. This method benefits from commercial availability of boronic acid derivatives and mild reaction conditions.

Optimized Protocol
A mixture of 3-bromo-2-fluoro-5-methylpyridine (1.0 equiv), CH₃SB(OH)₂ (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 equiv) in dioxane/water (4:1) is heated at 90°C for 24 hours. Filtration through Celite and chromatographic purification affords the target compound in 71% yield.

Table 3: Catalytic System Performance Comparison
Catalyst Ligand Yield (%)
Pd(OAc)₂ Xantphos 68
Pd₂(dba)₃ SPhos 73
PdCl₂(AmPhos) 65

This approach demonstrates excellent functional group tolerance but requires halogenated pyridine precursors, increasing synthetic complexity.

Radical-Mediated Thiol-Ene Reactions

Photoinduced Thiol-Pyridine Coupling

Emerging methodologies employ visible-light photocatalysis to generate thiyl radicals (CH₃S- ) that add to the pyridine ring. Iridium-based photocatalysts (e.g., Ir(ppy)₃) in combination with disulfide initiators enable regioselective C–H thiolation under mild conditions.

Key Advantages

  • No pre-functionalization of pyridine required
  • Operates at ambient temperature
  • High atom economy

Limitations

  • Competing hydrogen atom transfer (HAT) pathways reduce yields
  • Requires specialized light sources

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors enhances process safety and scalability for exothermic thiolation steps. Microreactor systems with residence times <10 minutes achieve 85% conversion at 120°C, compared to 65% in batch mode under identical conditions.

Table 4: Batch vs. Flow Process Metrics
Parameter Batch Reactor Flow Reactor
Temperature (°C) 80 120
Reaction Time 16 h 8 min
Space-Time Yield 0.8 kg/m³·h 12.4 kg/m³·h
Impurity Profile 5–7% <1%

Mechanistic Insights and Selectivity Control

Electronic Effects of Substituents

Density functional theory (DFT) calculations reveal that fluorine’s -I effect increases the electrophilicity of C3 by 18.7 kcal/mol relative to unsubstituted pyridine, rationalizing the observed regioselectivity. Methyl groups at C5 exert a modest +I effect, further polarizing the π-system without sterically hindering the 3-position.

Solvent and Additive Effects

Polar aprotic solvents (ε > 15) improve nucleophilicity but risk overalkylation. Additives like tetrabutylammonium bromide (TBAB) enhance phase transfer in biphasic systems, increasing yields by 12–15%.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-3-(methylthio)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction Reactions: The pyridine ring can be reduced to a piperidine derivative under hydrogenation conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation of the methylthio group can produce a sulfoxide or sulfone.

Scientific Research Applications

2-Fluoro-5-methyl-3-(methylthio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-3-(methylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity to certain targets, while the methylthio group may influence its lipophilicity and cellular uptake . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Fluoro-5-methyl-3-(methylthio)pyridine and analogous pyridine derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound 2-F, 3-SCH₃, 5-CH₃ ~169.2* Medicinal chemistry intermediates; potential kinase inhibitors
2-Fluoro-5-(methylthio)pyridine 2-F, 3-SCH₃ 143.18 Simpler structure; used in cross-coupling reactions
6-Chloro-2-fluoro-3-methanesulfonyl-pyridine 2-F, 3-SO₂CH₃, 6-Cl 209.63 Enhanced solubility; sulfonyl group aids in binding affinity
2-Chloro-5-fluoro-3-methylpyridine 2-Cl, 5-F, 3-CH₃ 145.58 Chlorine increases electronegativity; agrochemical applications
2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine 2-Cl, 3-CF₃, 5-SCH₃ 256.67 Strong electron-withdrawing CF₃ group; reactive intermediate
5-Fluoro-2-(methylthio)pyrimidine Pyrimidine core; 5-F, 2-SCH₃ 158.19 Distinct heterocycle; antiviral research
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine 2-F, 5-CH₃, 3-Sn(C₄H₉)₃ 435.29 Organometallic reagent for Stille couplings

*Calculated based on substituent contributions.

Structural and Electronic Comparisons

  • Fluorine vs. Chlorine : Chlorine (e.g., 2-Chloro-5-fluoro-3-methylpyridine ) is bulkier and more electronegative than fluorine, altering steric and electronic profiles. Chlorinated derivatives may exhibit stronger binding to hydrophobic pockets but higher metabolic instability.
  • Methylthio vs. Methanesulfonyl : The methylthio group (–SCH₃) in the target compound enhances lipophilicity, whereas methanesulfonyl (–SO₂CH₃) in 6-Chloro-2-fluoro-3-methanesulfonyl-pyridine increases polarity and hydrogen-bonding capacity, impacting solubility and target interactions.
  • Trifluoromethyl vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-5-methyl-3-(methylthio)pyridine, and how can purity be optimized?

  • Methodology : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) with fluorinated pyridine precursors and methylthio-containing reagents. For example, demonstrates the use of boronate esters and halogenated pyrimidines in analogous reactions, emphasizing the importance of palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (DME/water mixtures) to minimize side products . Purification via column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization from ethanol can enhance purity.

Q. How should structural ambiguities in fluorinated pyridine derivatives be resolved experimentally?

  • Methodology : Combine X-ray crystallography (for unambiguous bond-length/angle confirmation) with spectroscopic techniques. highlights the use of single-crystal X-ray diffraction for related fluoropyridines, complemented by 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and LC-MS (Exact Mass: 193.0102) to verify molecular integrity .

Q. What safety protocols are critical when handling methylthio-containing pyridines?

  • Methodology : Avoid dust formation and use fume hoods for synthesis steps, as methylthio groups can release volatile sulfur byproducts. recommends personal protective equipment (gloves, goggles) and inert atmosphere techniques (N₂/Ar) during reactions. Spills should be contained using non-combustible absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of fluorine and methylthio substituents influence reactivity in cross-coupling reactions?

  • Methodology : Fluorine’s electron-withdrawing nature deactivates the pyridine ring, requiring careful selection of coupling partners (e.g., electron-rich boronic acids). Methylthio groups act as directing ligands in metal-catalyzed reactions, as seen in , where bromo- and methylthio-substituted pyridines undergo regioselective functionalization . DFT calculations can model charge distribution to predict reactive sites.

Q. What strategies address discrepancies in reported biological activity data for fluorinated pyridines?

  • Methodology : Replicate assays under standardized conditions (e.g., pH, temperature) and validate via orthogonal methods. ’s crystallographic data for a related fluoro-phenylhydrazine derivative suggests structural analogs may exhibit varying binding affinities due to conformational flexibility. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and resolve conflicting activity reports .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

  • Methodology : Perform in silico ADMET profiling using tools like SwissADME. Focus on minimizing CYP450 interactions by modifying substituents (e.g., replacing labile methylthio with sulfone groups). ’s methylthio-pyridine derivatives with trifluoromethoxy groups demonstrate improved metabolic resistance, likely due to steric shielding of reactive sites .

Q. What analytical techniques identify and quantify byproducts in methylthio-pyridine synthesis?

  • Methodology : Use GC-MS or HPLC-MS with a C18 column (ACN/water mobile phase) to detect sulfur-containing byproducts (e.g., disulfides). ’s mass spectrometry data (Exact Mass: 154.0343) highlights the utility of high-resolution MS for distinguishing isomers and degradation products .

Q. How can solvent effects be optimized for solubility challenges in fluorinated pyridine reactions?

  • Methodology : Screen solvents with varying polarity (e.g., DMSO for polar intermediates, toluene for non-polar coupling steps). ’s use of DME/water mixtures for Suzuki reactions balances solubility and reaction efficiency. Additives like TBAB (tetrabutylammonium bromide) can enhance solubility in biphasic systems .

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